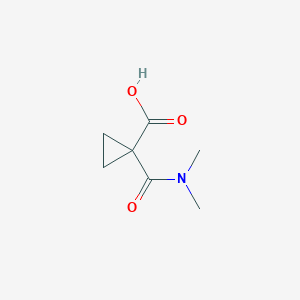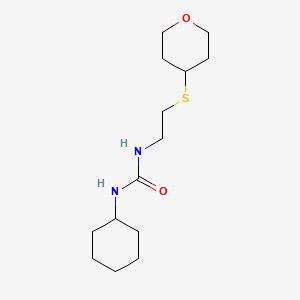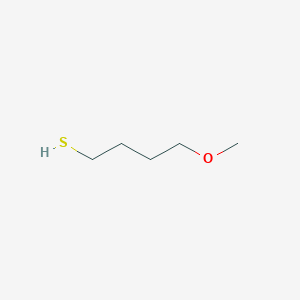![molecular formula C16H20N4O B2928170 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea CAS No. 2034441-13-7](/img/structure/B2928170.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is involved in complex chemical syntheses and properties exploration. For instance, its derivatives, such as 1,3-disubstituted ureas, have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties, showcasing the diverse applications of urea compounds in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998). Furthermore, studies on heterocyclic ureas reveal their capability to form multiply hydrogen-bonded complexes, indicating their importance in developing new materials with specific structural and binding properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Material Science and Catalysis
In material science, 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea derivatives have been utilized to explore new materials and catalysis processes. A notable application is in the development of metal-organic frameworks (MOFs), where the compound's derivatives have demonstrated potential in constructing MOFs with varying structures influenced by different anions. These frameworks have applications in gas storage, separation, and catalysis (Díaz, Benet‐Buchholz, Vilar, & White, 2006). Moreover, urea derivatives have been used as catalysts in organic reactions, such as the oxidation of secondary amines to nitrones, highlighting their versatility in chemical transformations (Abrantes, Gonçalves, Pillinger, Vurchio, Cordero, & Brandi, 2011).
Biochemical Applications
Biochemically, the structural elements of 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea facilitate the exploration of biochemical pathways and receptor interactions. For example, derivatives of this compound have been used to study the binding interactions with DNA, offering insights into the mechanism of action of potential therapeutic agents (Kelly, Tossi, McConnell, & OhUigin, 1985). Additionally, its analogs have been investigated for their inhibitory effects on enzymes such as soluble epoxide hydrolase, revealing its potential in developing new therapeutic agents for treating various diseases (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPAEZMGSAAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)




